

# How to minimize variability in colistin methanesulfonate susceptibility testing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Colistin methanesulfonate

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## Technical Support Center: Colistin Methanesulfonate Susceptibility Testing

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in **colistin methanesulfonate** (CMS) susceptibility testing. Accurate and reproducible susceptibility data for colistin is critical, given its role as a last-resort antibiotic for multidrug-resistant Gram-negative infections.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary reason for variability when testing the susceptibility of **colistin methanesulfonate** (CMS)?

**A1:** The primary source of variability stems from the fact that CMS is an inactive prodrug of colistin.<sup>[1]</sup> In aqueous solutions, such as microbiological media, CMS undergoes hydrolysis to its active form, colistin.<sup>[1][2]</sup> This conversion is often incomplete and variable during the standard incubation period for susceptibility testing, leading to inaccurate and falsely elevated Minimum Inhibitory Concentration (MIC) values.<sup>[1]</sup> Therefore, it is crucial to use colistin sulfate for all in vitro susceptibility testing.<sup>[3][4]</sup>

**Q2:** Which susceptibility testing method is recommended for colistin?

A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method for determining colistin MICs.[3][4][5] This method provides the most reliable and reproducible results for colistin susceptibility testing.[1]

Q3: Why are disk diffusion and gradient diffusion tests (e.g., E-test) not recommended for colistin susceptibility testing?

A3: Disk diffusion and gradient diffusion methods are considered unreliable for colistin susceptibility testing due to several factors.[3][4] Colistin is a large polypeptide that diffuses poorly in agar, which can lead to inaccurate zone sizes or MIC readings.[3][6] These methods have been associated with high error rates, including "very major errors" where a resistant isolate is incorrectly identified as susceptible.[1][3]

Q4: Can the adherence of colistin to plastics affect test results?

A4: Yes, colistin is a cationic molecule that can adhere to the surfaces of standard polystyrene microtiter plates.[1][3][7] This binding can reduce the effective concentration of colistin in the testing wells, potentially leading to inaccurate MIC values.[1] While polysorbate-80 was previously suggested to mitigate this, it is no longer recommended as it may have a synergistic effect with colistin.[3][7] Adherence to standardized protocols is crucial to minimize this effect.[1]

Q5: What are the recommended quality control (QC) strains for colistin susceptibility testing?

A5: The recommended QC strains for colistin susceptibility testing include *Escherichia coli* ATCC® 25922 and *Pseudomonas aeruginosa* ATCC® 27853.[3][8] EUCAST also recommends including a colistin-resistant strain, such as *E. coli* NCTC 13846 (*mcr-1* positive), for comprehensive quality control.[8][9]

## Troubleshooting Guide

| Issue  | Potential Cause(s)   | Recommended Action(s)   |
|--|--|---|
| High MIC for a susceptible QC strain (e.g., E. coli ATCC 25922)      | 1. Procedural error in drug dilution, inoculum preparation, or incubation. 2. Degradation of the colistin sulfate stock solution. 3. Contamination of the QC strain. | 1. Carefully review and repeat the experimental protocol with fresh reagents and a newly prepared inoculum. 2. Prepare a fresh stock solution of colistin sulfate. 3. Re-streak the QC strain from a frozen stock to ensure purity. <a href="#">[1]</a>   |
| Discrepancy between BMD and other methods (e.g., gradient diffusion) | 1. Other methods are known to be unreliable for colistin. 2. Potential for heteroresistance in the bacterial population.   | 1. Trust the result from the reference BMD method. <a href="#">[1]</a> 2. The BMD method is more robust for detecting heteroresistance; rely on this result. <a href="#">[1]</a>  |
| Inconsistent MIC results between experimental runs                   | 1. Variability in inoculum preparation. 2. Inconsistent incubation conditions (time and temperature). 3. Adherence of colistin to plasticware.                       | 1. Ensure the inoculum is standardized to a 0.5 McFarland standard for every experiment. 2. Strictly adhere to the recommended incubation time (16-20 hours) and temperature ( $35 \pm 2^{\circ}\text{C}$ ). <a href="#">[10]</a> 3. While difficult to eliminate, consistent adherence to the standardized protocol will minimize variability. <a href="#">[1]</a> |
| No growth in the growth control well                                 | 1. Inoculum was not added to the well. 2. The bacterial strain is not viable.  | 1. Repeat the assay, ensuring all wells (except the sterility control) are inoculated. 2. Use a fresh culture of the test organism.   |

## Quantitative Data Summary

Table 1: Clinical Breakpoints for Colistin against *Pseudomonas aeruginosa*

| Organization | Susceptible (S)         | Intermediate (I)        | Resistant (R)           |
|--------------|-------------------------|-------------------------|-------------------------|
| CLSI         | -                       | $\leq 2 \mu\text{g/mL}$ | $\geq 4 \mu\text{g/mL}$ |
| EUCAST       | $\leq 4 \mu\text{g/mL}$ | -                       | $> 4 \mu\text{g/mL}$    |

Data sourced from CLSI M100 and EUCAST breakpoint tables.[\[10\]](#)

Table 2: Quality Control Ranges for Colistin MIC Testing

| QC Strain   | CLSI MIC Range ( $\mu\text{g/mL}$ ) | EUCAST MIC Range ( $\mu\text{g/mL}$ ) |
|---|-------------------------------------|---------------------------------------|
| <i>Escherichia coli</i> ATCC® 25922                 | 0.25 - 2                            | 0.25 - 2                              |
| <i>Pseudomonas aeruginosa</i> ATCC® 27853           | 0.5 - 4                             | 0.5 - 4                               |
| <i>Escherichia coli</i> NCTC 13846 (mcr-1 positive) | -                                   | 4 - 8                                 |

Data sourced from CLSI and EUCAST guidelines.[\[3\]](#)

Table 3: Factors Influencing In Vitro Conversion of CMS to Colistin

| Factor        | Effect on Conversion Rate   | Reference |
|---------------|---|-----------|
| Temperature   | Higher temperatures increase the rate of hydrolysis.  | [11]      |
| pH            | Conversion is greater at a pH of 7.4 compared to more acidic conditions.  | [11]      |
| Concentration | Hydrolysis is more rapid in dilute solutions.   | [2][11]   |
| Time          | The extent of conversion increases with incubation time.  | [11]      |
| Medium        | The composition of the solution (e.g., water, buffer, plasma, microbiological media) significantly impacts the conversion rate. | [11]      |

## Experimental Protocols

### Broth Microdilution (BMD) for Colistin MIC Determination

This protocol is based on the CLSI and EUCAST recommended reference method.

#### 1. Preparation of Colistin Sulfate Stock Solution:

- Accurately weigh colistin sulfate powder and dissolve it in sterile distilled water to create a stock solution of 1280 µg/mL.[10]
- Sterilize the stock solution by filtration through a 0.22 µm filter.
- Store aliquots of the stock solution at -70°C for up to six months. Avoid repeated freeze-thaw cycles.[10]

#### 2. Preparation of Microtiter Plates:

- Perform serial two-fold dilutions of the colistin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 0.125 µg/mL to 64 µg/mL in the microtiter plate wells.[\[10\]](#)
- Dispense 50 µL of each colistin dilution into the appropriate wells of a 96-well plate.
- Include a growth control well (containing 100 µL of CAMHB without colistin) and a sterility control well (containing 100 µL of uninoculated CAMHB).[\[10\]](#)

### 3. Inoculum Preparation:

- From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).[\[10\]](#)
- Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.[\[10\]](#)

### 4. Inoculation and Incubation:

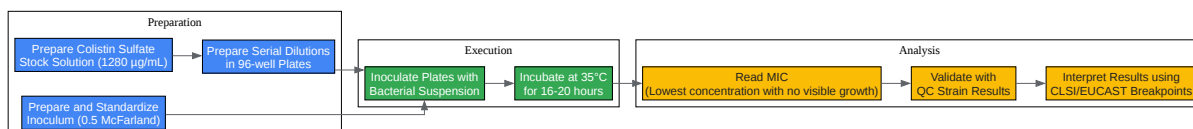
- Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.[\[10\]](#)
- Incubate the inoculated microtiter plates in ambient air at  $35 \pm 2^\circ\text{C}$  for 16-20 hours.[\[10\]](#)

### 5. Reading and Interpreting Results:

- Following incubation, visually inspect the microtiter plates.
- The growth control well should show distinct turbidity, and the sterility control well should remain clear.
- The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[\[1\]](#)

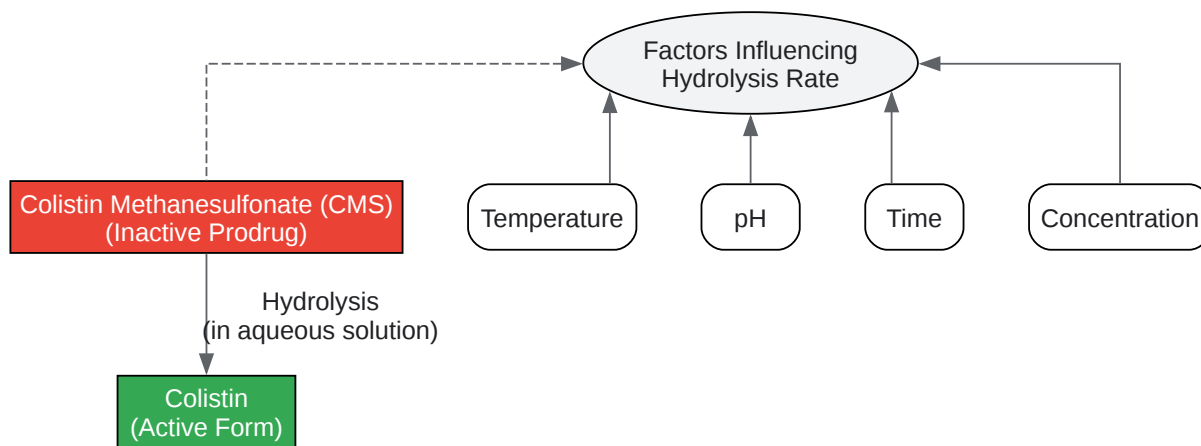
- The MIC of the QC strain(s) must fall within the acceptable ranges for the results to be valid. [10]

## Visualizations



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Caption: Workflow for colistin susceptibility testing via broth microdilution.



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Caption: Logical relationship of factors affecting CMS to colistin hydrolysis.

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- To cite this document: BenchChem. [How to minimize variability in colistin methanesulfonate susceptibility testing]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10859585#how-to-minimize-variability-in-colistin-methanesulfonate-susceptibility-testing\]](https://www.benchchem.com/product/b10859585#how-to-minimize-variability-in-colistin-methanesulfonate-susceptibility-testing)

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